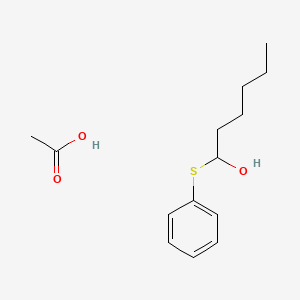![molecular formula C22H28ClNO B14578570 N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine CAS No. 61392-44-7](/img/structure/B14578570.png)
N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine is an organic compound with a complex structure that includes a chlorinated phenyl group, a nonyl chain, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine typically involves the reaction of 3-chloro-5-nonylbenzaldehyde with phenylhydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine exerts its effects involves interactions with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also modulate specific pathways, such as oxidative stress pathways, by influencing the redox state of cells.
Properties
CAS No. |
61392-44-7 |
|---|---|
Molecular Formula |
C22H28ClNO |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
N-[(3-chloro-5-nonylphenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C22H28ClNO/c1-2-3-4-5-6-7-9-12-18-15-20(17-21(23)16-18)22(24-25)19-13-10-8-11-14-19/h8,10-11,13-17,25H,2-7,9,12H2,1H3 |
InChI Key |
XFIFRROATNDVSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC(=C1)Cl)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


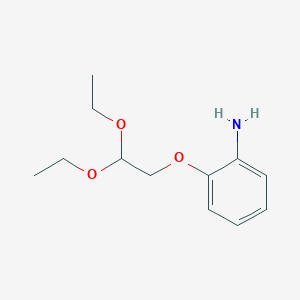
![1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14578498.png)
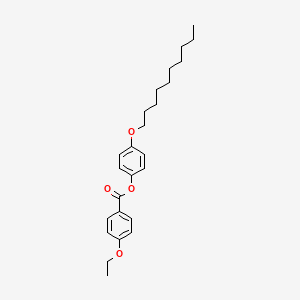
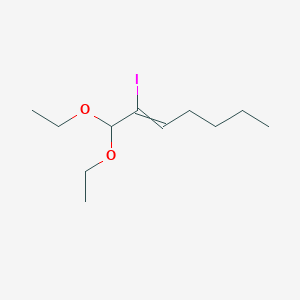
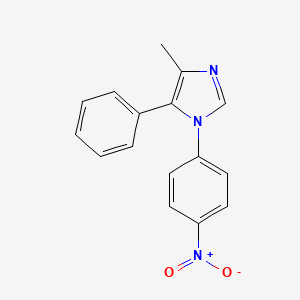
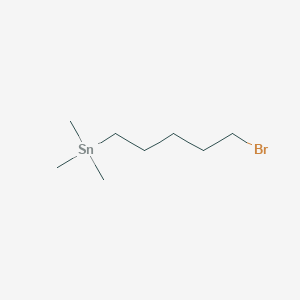
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)-](/img/structure/B14578548.png)
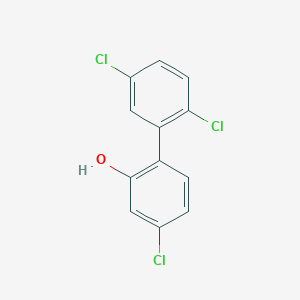
![2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14578561.png)
![N,N'-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea](/img/structure/B14578568.png)
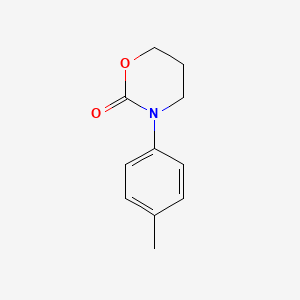
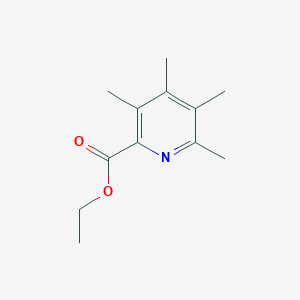
![4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14578586.png)
